molecular formula C12H12N2O B1660383 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 75519-54-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1660383
CAS RN: 75519-54-9
M. Wt: 200.24 g/mol
InChI Key: YIEGYLBFGSWHFQ-UHFFFAOYSA-N
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Patent
US08420655B2

Procedure details

To a solution of 2-formylphenylboronic acid (500 mg, 3.33 mmol) in CH2Cl2 (30 mL) are added 3,5-dimethyl-1H-pyrazole (160 mg, 1.67 mmol), Cu(OAc)2 (909 mg, 5.0 mmol), pyridine (528 mg, 6.67 mmol) and molecular sieves (1.0 g) at room temperature. The mixture is stirred at the same temperature for 4 days with loose cap. The mixture is filtered through a short pad of diatomaceous earth and the solids are washed with CH2Cl2. The combined filtrates are concentrated and purified via flash chromatography (12 g silica gel, CH2Cl2 then 20% EtOAc/heptane) to afford 2-(3,5-dimethyl-pyrazol-1-yl)-benzaldehyde (50 mg, 8%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
909 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1B(O)O)=[O:2].[CH3:12][C:13]1[CH:17]=[C:16]([CH3:18])[NH:15][N:14]=1.N1C=CC=CC=1>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Cu+2]>[CH3:12][C:13]1[CH:17]=[C:16]([CH3:18])[N:15]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH:1]=[O:2])[N:14]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Name
Quantity
160 mg
Type
reactant
Smiles
CC1=NNC(=C1)C
Name
Quantity
528 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
909 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for 4 days with loose cap
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a short pad of diatomaceous earth
WASH
Type
WASH
Details
the solids are washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (12 g silica gel, CH2Cl2

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
CC1=NN(C(=C1)C)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.